molecular formula C20H19ClN2O2 B2888070 methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 1359417-28-9

methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2888070
CAS No.: 1359417-28-9
M. Wt: 354.83
InChI Key: JDZLAQJMUNSYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” is a complex organic compound. It is a derivative of quinoline, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of the parent compound, methyl quinoline-6-carboxylate, is C11H9NO2 .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including microwave-assisted synthesis, metal-catalyzed reactions, and green reaction protocols . For instance, the intermolecular addition of alkyne onto imines and subsequent intermolecular ring closure by arylation has been described .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” would include additional functional groups attached to this basic quinoline structure.


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, heteroaromatic tosylates and phosphates can be used as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other reactions include the oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” would be influenced by its specific molecular structure. For instance, the parent compound, methyl quinoline-6-carboxylate, has a molecular weight of 275.77 .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • The synthesis of pyrazolo[3,4-c]quinoline derivatives from various precursor compounds demonstrates the interest in heterocyclic chemistry for generating complex structures with potential biological and chemical properties (Nagarajan & Shah, 1992).

Antimicrobial and Antituberculosis Activity

  • Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for antituberculosis activity, highlighting the role of specific substituents in enhancing activity against Mycobacterium tuberculosis (Jaso et al., 2005).

Nonlinear Optical (NLO) and Electronic Properties

  • Arylated quinolines have been synthesized and assessed for their nonlinear optical (NLO) properties and electronic structure through experimental and DFT study, indicating the potential of quinoline derivatives in technology-related applications (Khalid et al., 2019).

Antiproliferative and Antimalarial Activities

  • Various indolo[2,3-b]quinoline derivatives have been synthesized and their antiproliferative activity against different cancer cell lines has been evaluated, demonstrating significant cytotoxic effects (Wang et al., 2012).
  • The synthesis of thieno[3,4-c]quinoline derivatives and their in vitro antimalarial activity has been explored, showing high activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).

Photovoltaic Applications

  • The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated for their applications in organic–inorganic photodiode fabrication, indicating the relevance of quinoline derivatives in photovoltaic technology (Zeyada et al., 2016).

Safety and Hazards

The safety and hazards associated with “Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” would depend on its specific properties and uses. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the research and application of “Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” would likely involve the development of more efficient synthesis methods and the exploration of its potential biological and pharmaceutical activities . Further studies are needed to fully understand its properties and potential applications.

Properties

IUPAC Name

methyl 6-chloro-4-(4-propan-2-ylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12(2)13-4-7-15(8-5-13)22-18-11-19(20(24)25-3)23-17-9-6-14(21)10-16(17)18/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZLAQJMUNSYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.